Enantiomeric Purity: Superior Chiral Resolution Efficiency of (S)-Enantiomer vs. (R)-Enantiomer
The biocatalytic kinetic resolution of racemic 2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. (Bs-Dap) preferentially yields the (S)-enantiomer with exceptionally high enantiomeric excess. This method demonstrates a marked advantage over traditional chemical resolution or alternative biocatalytic routes for obtaining the (S)-form. [1]
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | >99% e.e. |
| Comparator Or Baseline | Alternative biocatalytic method using recombinant amidase Dt-Ami 6: optical purity of 94.0% (as reported for enantioselective synthesis of (S)-2-aminobutylamide) [2] |
| Quantified Difference | Target method achieves >99% e.e., representing at least a 5 percentage point absolute improvement over the 94.0% baseline. |
| Conditions | Kinetic resolution of 300 g/L 2-aminobutanamide using 4 g/L recombinant E. coli whole cells expressing Bs-Dap at 45°C, pH 8.0, for 80 min [1]. |
Why This Matters
Higher enantiomeric excess (>99% vs. 94%) directly translates to reduced downstream purification burden and lower levels of the pharmacologically inactive (R)-impurity, which is critical for API purity and cost-efficiency.
- [1] Tang, X. L., Lu, X. F., Wu, Z. M., Zheng, R. C., & Zheng, Y. G. (2018). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. Journal of Biotechnology, 266, 20–26. View Source
- [2] Scite.ai. (n.d.). Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. - Context. View Source
